molecular formula C13H10BrCl2N3O B11772957 2-Amino-5-bromo-4-chloro-N-(4-chlorobenzyl)nicotinamide

2-Amino-5-bromo-4-chloro-N-(4-chlorobenzyl)nicotinamide

Cat. No.: B11772957
M. Wt: 375.0 g/mol
InChI Key: NZZFLEBXIRLHMY-UHFFFAOYSA-N
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Description

2-Amino-5-bromo-4-chloro-N-(4-chlorobenzyl)nicotinamide is a heterocyclic compound that belongs to the class of pyridines. It is primarily used as a building block in organic synthesis and has applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-bromo-4-chloro-N-(4-chlorobenzyl)nicotinamide typically involves multi-step reactions. One common method includes the reaction of 2,4,5-tribromopyridine with copper(I) chloride to form 5-bromo-2-chloropyridine. This intermediate is then reacted with ammonia to produce 4-amino-5-bromo-2-chloropyridine . The final step involves the coupling of this intermediate with 4-chlorobenzylamine under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound often involve optimization of the synthetic route to achieve high yield and purity. This includes the use of advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy to monitor the reaction progress and ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-bromo-4-chloro-N-(4-chlorobenzyl)nicotinamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the bromine and chlorine positions.

    Oxidation and Reduction: It can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination and palladium catalysts for Suzuki-Miyaura coupling reactions . The conditions for these reactions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce various substituted pyridines, while nucleophilic substitution can yield different halogenated derivatives .

Scientific Research Applications

2-Amino-5-bromo-4-chloro-N-(4-chlorobenzyl)nicotinamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Amino-5-bromo-4-chloro-N-(4-chlorobenzyl)nicotinamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

2-Amino-5-bromo-4-chloro-N-(4-chlorobenzyl)nicotinamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H10BrCl2N3O

Molecular Weight

375.0 g/mol

IUPAC Name

2-amino-5-bromo-4-chloro-N-[(4-chlorophenyl)methyl]pyridine-3-carboxamide

InChI

InChI=1S/C13H10BrCl2N3O/c14-9-6-18-12(17)10(11(9)16)13(20)19-5-7-1-3-8(15)4-2-7/h1-4,6H,5H2,(H2,17,18)(H,19,20)

InChI Key

NZZFLEBXIRLHMY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNC(=O)C2=C(C(=CN=C2N)Br)Cl)Cl

Origin of Product

United States

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